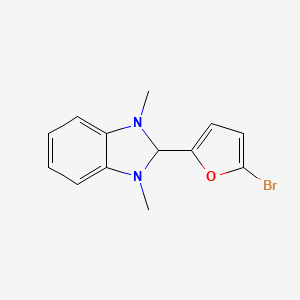
2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 5-bromofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole typically involves the bromination of furan derivatives followed by cyclization with benzimidazole precursors. One common method includes the bromination of furan-2-ylmethanamine to obtain 5-bromofuran-2-ylmethanamine, which is then reacted with 1,3-dimethyl-2H-benzimidazole under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO under mild conditions.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
2-(5-Bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a protein tyrosine kinase inhibitor, which could be useful in cancer therapy.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole involves its interaction with specific molecular targets. For instance, it can act as an antagonist of the aryl hydrocarbon receptor (AHR), inhibiting its activation and subsequent nuclear translocation . This interaction can modulate various biological pathways, including those involved in cancer progression and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromofuran-2-yl)-1,3-dioxolane
- 6-(5-Bromofuran-2-yl)nicotinonitrile
- 2-((2-(5-Bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide
Uniqueness
2-(5-Bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-15-9-5-3-4-6-10(9)16(2)13(15)11-7-8-12(14)17-11/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQYUSRDQWHKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














